Centanafadine

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

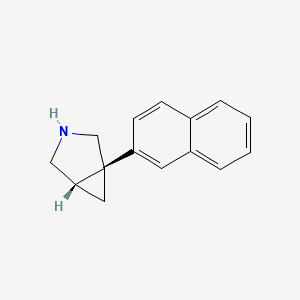

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHCSWPSUSWGLI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045788 | |

| Record name | Centanafadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924012-43-1 | |

| Record name | Centanafadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centanafadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centanafadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTANAFADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Centanafadine: A Triple Reuptake Inhibitor for ADHD

A Technical Guide for Researchers and Drug Development Professionals

Centanafadine is an investigational non-stimulant medication that acts as a triple reuptake inhibitor, targeting the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[1] This unique pharmacological profile distinguishes it from many traditional treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), which primarily modulate dopamine and norepinephrine systems.[1] By influencing all three key monoamine neurotransmitters implicated in ADHD and its common comorbidities, this compound represents a promising therapeutic agent with the potential for a broad spectrum of efficacy.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its binding affinities, and the experimental methodologies used to characterize its activity.

Core Pharmacological Attributes

This compound functions by blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[2] In vitro studies have demonstrated that this compound exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[2][3] This hierarchical binding profile suggests a primary noradrenergic and dopaminergic effect, which is characteristic of many effective ADHD medications, supplemented by a serotonergic component that may contribute to mood regulation and a favorable side-effect profile.[2]

Quantitative Analysis of Transporter Inhibition

The inhibitory activity of this compound at the three monoamine transporters has been quantified through in vitro and in vivo studies. The half-maximal inhibitory concentrations (IC50) from in vitro assays and the in vivo transporter occupancy data provide a clear picture of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound [2][3][4]

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 6 |

| Dopamine Transporter (DAT) | 38 |

| Serotonin Transporter (SERT) | 83 |

Table 2: In Vivo Transporter Occupancy of this compound in Healthy Male Adults [3][5]

| Transporter | IC50 (ng/mL) | Maximal Occupancy (TOmax) | Affinity Ratio (vs. NET) |

| Norepinephrine Transporter (NET) | 132 ± 65 | 64 ± 7% | - |

| Dopamine Transporter (DAT) | 1580 ± 186 | Assumed 100% | 11.9 ± 6.0 |

| Serotonin Transporter (SERT) | 1760 ± 309 | Assumed 100% | 13.3 ± 7.0 |

Mechanism of Action: A Visual Representation

The primary mechanism of action of this compound involves the blockade of NET, DAT, and SERT at the presynaptic terminal. This inhibition leads to an accumulation of norepinephrine, dopamine, and serotonin in the synaptic cleft, enhancing their signaling to postsynaptic neurons.

Caption: this compound's inhibition of monoamine transporters.

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a series of well-established in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific transporter. The general principle involves a competitive binding reaction between a radiolabeled ligand with known affinity for the transporter and the test compound (this compound).

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters are cultured. Cell membranes are then harvested and prepared for the binding assay.

-

Assay Buffer: A suitable buffer, such as Krebs-HEPES buffer, is used to maintain physiological pH and ionic concentrations.

-

Radioligands: Specific radiolabeled ligands are used for each transporter, for instance, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, and [3H]citalopram for SERT.

-

Competitive Binding: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate into cells expressing the target transporter.

Methodology:

-

Cell Culture: HEK293 cells stably expressing hNET, hDAT, or hSERT are seeded in multi-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control.

-

Initiation of Uptake: A radiolabeled substrate (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) is added to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Data Analysis: The results are used to determine the concentration-dependent inhibition of substrate uptake by this compound, and the IC50 value is calculated.

Caption: Workflow for an in vitro reuptake inhibition assay.

In Vivo Transporter Occupancy Studies via Positron Emission Tomography (PET)

PET imaging is a non-invasive technique used to quantify the occupancy of transporters by a drug in the living brain.

Methodology:

-

Radiotracer Selection: A specific radiotracer that binds to the target transporter is selected (e.g., a radiolabeled version of a known transporter ligand).

-

Subject Recruitment: Healthy human volunteers are recruited for the study.

-

Baseline Scan: A baseline PET scan is performed after injecting the radiotracer to measure the baseline transporter availability.

-

Drug Administration: Subjects are administered a dose of this compound.

-

Post-dose Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with another injection of the radiotracer.

-

Image Analysis: The PET images are analyzed to quantify the binding of the radiotracer in specific brain regions rich in the target transporters.

-

Occupancy Calculation: The reduction in radiotracer binding after this compound administration compared to the baseline scan is used to calculate the percentage of transporter occupancy at a given drug dose and plasma concentration.

Conclusion

This compound's pharmacological profile as a triple reuptake inhibitor with a preference for the norepinephrine transporter establishes it as a novel investigational drug for ADHD. The quantitative data from in vitro and in vivo studies provide a solid foundation for understanding its mechanism of action and therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel compounds targeting the monoamine transporter systems. The unique balance of noradrenergic, dopaminergic, and serotonergic activity may offer a broader therapeutic window for managing the complex symptomology of ADHD and its associated comorbidities.

References

- 1. researchgate.net [researchgate.net]

- 2. courses.edx.org [courses.edx.org]

- 3. xenotech.com [xenotech.com]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Centanafadine in ADHD Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. The neurobiological underpinnings of ADHD are complex and are thought to involve dysregulation of catecholaminergic neurotransmission, particularly involving dopamine (DA) and norepinephrine (NE).[1][2] Centanafadine (formerly EB-1020) is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of ADHD.[3][4] This technical guide provides an in-depth summary of the preclinical evidence supporting the efficacy of this compound in established animal models of ADHD, with a focus on its pharmacological profile, neurochemical effects, and behavioral outcomes. Preclinical studies suggest that this compound's abuse potential may be lower than that of commonly prescribed stimulants.[5]

Core Pharmacological Profile

This compound acts as a triple reuptake inhibitor with a distinct affinity profile for monoamine transporters. In vitro studies using cloned human transporters have elucidated its inhibitory potency.

Table 1: In Vitro Inhibitory Activity of this compound at Human Monoamine Transporters[6][7][8][9][10]

| Transporter | IC₅₀ (nM) |

| Norepinephrine Transporter (NET) | 6 |

| Dopamine Transporter (DAT) | 38 |

| Serotonin Transporter (SERT) | 83 |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the transporter activity.

This profile demonstrates that this compound is most potent at the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter, with an IC50 ratio of 1:6:14 (NET:DAT:SERT).[4]

Neurochemical and Behavioral Pharmacology

Preclinical studies have investigated the in vivo neurochemical and behavioral effects of this compound, providing insights into its mechanism of action and potential therapeutic utility in ADHD.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the blockade of NET, DAT, and SERT, leading to an increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the synaptic cleft. This enhanced neurotransmitter availability is believed to mediate its therapeutic effects on ADHD symptoms.

Caption: this compound's mechanism of action.

In Vivo Microdialysis Studies

Microdialysis studies in rats have demonstrated that this compound significantly increases extracellular levels of norepinephrine and dopamine in brain regions implicated in ADHD pathophysiology.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: A microdialysis probe is stereotaxically implanted into the prefrontal cortex (PFC) and striatum. Following a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.

-

Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Table 2: Peak Increase in Extracellular Neurotransmitter Levels Following this compound Administration in Rats[5][6][7][9]

| Brain Region | Neurotransmitter | Peak Increase (% of Baseline) |

| Prefrontal Cortex | Norepinephrine | ~375% |

| Prefrontal Cortex | Dopamine | ~300% |

| Striatum | Dopamine | ~400% |

Notably, the increase in dopamine efflux in the striatum induced by this compound has a slower onset, reaching its maximum approximately 60 minutes after administration, in contrast to the more rapid peaks observed with stimulants like amphetamine and methylphenidate.[6] This pharmacokinetic profile may contribute to a lower potential for abuse.[6]

Behavioral Studies in ADHD Animal Models

The efficacy of this compound in mitigating ADHD-like behaviors has been assessed in the neonatal 6-hydroxydopamine (6-OHDA) lesion model in rats. This model is characterized by hyperactivity and is considered a well-established animal model for the disorder.[6][7]

-

Animal Model: Neonatal rat pups.

-

Procedure: On postnatal day 3, rat pups are administered the neurotoxin 6-hydroxydopamine (100 μg) via intracisternal injection. This procedure leads to a significant and selective depletion of dopamine in the brain, resulting in locomotor hyperactivity in juvenile rats.

-

Behavioral Assessment: Locomotor activity is measured in an open-field arena at a juvenile age. Parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are recorded.

-

Drug Administration: this compound is administered to the 6-OHDA-lesioned rats prior to the behavioral assessment.

Caption: Workflow of the 6-OHDA ADHD model.

In this model, this compound demonstrated a dose-dependent inhibition of locomotor hyperactivity in the 6-OHDA-lesioned juvenile rats.[6][7] This finding provides direct preclinical evidence for its potential to ameliorate the hyperactive symptoms of ADHD.

Locomotor Activity in Adult Rats

In contrast to its effects in the hyperactive 6-OHDA model, this compound did not stimulate locomotor activity in normal adult rats within the optimal dose range.[6][7] This is a significant point of differentiation from stimulant medications, which typically induce hyperlocomotion in adult animals.

Drug Discrimination Studies

Drug discrimination studies in animals are used to assess the subjective effects of a drug and its potential for abuse. In these studies, animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine) and to respond on a particular lever to receive a reward.

-

Animal Models: Rats and Rhesus monkeys.

-

Procedure: Animals are trained to discriminate between injections of saline and a known drug of abuse, such as cocaine. They are rewarded for pressing the correct lever corresponding to the substance administered.

-

Testing: Once trained, animals are administered this compound to determine if it substitutes for the training drug (i.e., if the animals press the cocaine-associated lever).

In both rats and rhesus monkeys trained to discriminate cocaine from saline, this compound was found to fully substitute for the discriminative stimulus effects of cocaine.[8] However, in rats, this substitution only occurred at a dose that also reduced the rate of responding, which may suggest aversive effects at higher doses.[8]

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a treatment for ADHD. Its unique profile as a triple reuptake inhibitor with a preference for norepinephrine and dopamine transporters translates to a significant increase in these key neurotransmitters in brain regions critical for attention and executive function. The efficacy of this compound in the neonatal 6-OHDA model of ADHD, a well-established animal model of the disorder, demonstrates its potential to ameliorate core symptoms of hyperactivity. Furthermore, its lack of stimulant-induced hyperlocomotion in adult animals and the nuanced findings in drug discrimination studies suggest a potentially favorable safety and abuse liability profile compared to traditional stimulant medications. These preclinical findings have been foundational for the progression of this compound into clinical trials.

References

- 1. The roles of dopamine and noradrenaline in the pathophysiology and treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publicationslist.org [publicationslist.org]

- 3. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety and Efficacy of this compound Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

Centanafadine's Therapeutic Potential in Attention-Deficit/Hyperactivity Disorder with Comorbid Mood and Anxiety: A Technical Overview

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a complex neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Beyond these core symptoms, a significant portion of individuals with ADHD also present with comorbid mood and anxiety disorders, complicating clinical management and impacting overall quality of life. Standard ADHD pharmacotherapies, primarily stimulants and non-stimulant norepinephrine reuptake inhibitors, effectively target core symptoms but may have limited efficacy or even exacerbating effects on co-occurring emotional dysregulation.[1]

Centanafadine, an investigational non-stimulant, represents a novel therapeutic approach. As a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique mechanism of action holds the theoretical potential to address both the core cognitive and behavioral deficits of ADHD and the associated mood and anxiety symptoms.[2][3] This technical guide provides a comprehensive review of the existing data on this compound, its pharmacological profile, clinical trial outcomes, and the specific ongoing research aimed at elucidating its role in treating ADHD with comorbid anxiety.

Mechanism of Action: A Triple Reuptake Inhibitor

This compound functions by blocking the reuptake of three key monoamine neurotransmitters implicated in ADHD and mood regulation: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[4] Its binding affinity is most potent for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[5]

-

In Vitro Binding Affinity (IC50):

This results in an inhibition ratio of approximately 1:6:14 (NET:DAT:SERT).[2] The preferential activity at NET and DAT is thought to primarily address the core symptoms of ADHD, similar to other established treatments.[7] The additional serotonergic activity, though less potent, is hypothesized to contribute to the modulation of mood, anxiety, and emotional dysregulation, which are often observed in patients with ADHD.[1][8]

Clinical Efficacy for Core ADHD Symptoms

Multiple Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of this compound sustained-release (SR) in treating the core symptoms of ADHD in adults, adolescents, and children.

Table 1: Phase 3 Clinical Trial Efficacy Data in Adults with ADHD

| Study | Population | Treatment Arms (Total Daily Dose) | Primary Endpoint | Results (LSMD vs. Placebo at Day 42) | p-value | Reference(s) |

| Study 1 (NCT03605680) | Adults (18-55 years) | This compound 200 mg/daythis compound 400 mg/dayPlacebo | Change in AISRS Total Score | -3.16-2.74 | 0.0190.039 | [9] |

| Study 2 (NCT03605836) | Adults (18-55 years) | This compound 200 mg/daythis compound 400 mg/dayPlacebo | Change in AISRS Total Score | -4.01-4.47 | 0.0020.001 | [9] |

| Pooled Analysis | Adults (18-55 years) | This compound 200 mg/daythis compound 400 mg/day | Change in AISRS Total Score | Significant Improvement | <0.001 (both doses) | [10] |

| LSMD: Least-Squares Mean Difference; AISRS: Adult ADHD Investigator Symptom Rating Scale |

Table 2: Phase 3 Clinical Trial Efficacy Data in Children and Adolescents with ADHD

| Study | Population | Treatment Arms | Primary Endpoint | Results (Mean Change from Baseline at Week 6) | p-value (vs. Placebo) | Reference(s) |

| NCT05257265 | Adolescents (13-17 years) | This compound High Dose (328.8 mg)this compound Low Dose (164.4 mg)Placebo | Change in ADHD-RS-5 Total Score | -18.5-15.5-14.2 | 0.0006Not Significant | [1][4][11] |

| NCT05428033 | Children (6-12 years) | This compound High Dose (weight-based)this compound Low Dose (weight-based)Placebo | Change in ADHD-RS-5 Total Score | Statistically Significant ImprovementNot Statistically Significant | 0.0008Not Significant | [8][11][12] |

| ADHD-RS-5: ADHD Rating Scale, 5th Edition |

Across these trials, the higher doses of this compound consistently demonstrated statistically significant improvements in core ADHD symptoms compared to placebo, with an onset of action observed as early as week one.[1][11]

Investigating the Potential for Comorbid Mood and Anxiety

The serotonergic component of this compound's mechanism provides a strong rationale for its potential utility in patients with ADHD and comorbid mood or anxiety disorders. Serotonin dysregulation is a well-established factor in the pathophysiology of depression and anxiety.[8] By modulating serotonin levels, in addition to norepinephrine and dopamine, this compound may offer a more holistic treatment for the complex symptomology of this patient population.

Indirect evidence from comparative analyses suggests this compound has a favorable profile regarding anxiety. A matching-adjusted indirect comparison found that this compound was associated with a significantly lower risk of treatment-emergent anxiety compared to the stimulant lisdexamfetamine.[7] However, dedicated prospective trials are necessary to confirm a direct therapeutic benefit.

Experimental Protocol: The NCT06973577 Trial

To directly assess its efficacy in this comorbid population, Otsuka Pharmaceutical is sponsoring a Phase 3b, randomized, double-blind, placebo-controlled study (NCT06973577). This trial is specifically designed to evaluate the efficacy and safety of this compound in adults with ADHD and co-occurring Generalized Anxiety Disorder (GAD) and/or Social Anxiety Disorder (SAD).[13][14]

Table 3: Key Methodologies for the NCT06973577 Comorbidity Trial

| Parameter | Description |

|---|---|

| Study Title | A Phase 3b, Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel-group, Short-term Study of the Efficacy, Safety, and Tolerability of this compound in the Treatment of Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety.[13] |

| Population | Adults aged 18 to 65 years with a primary diagnosis of ADHD and a comorbid diagnosis of GAD and/or SAD confirmed by DSM-5-TR criteria.[13] |

| Inclusion Criteria | - ADHD diagnosis confirmed by ACDS Version 1.2.- AISRS total score ≥ 28 at baseline.- GAD and/or SAD diagnosis confirmed by MINI.- Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20 at baseline.- CGI-S-ADHD and CGI-S-anxiety rating ≥ 4 at baseline.[13][14] |

| Exclusion Criteria | - History of non-response to ≥2 different classes of ADHD therapies.- History of non-response to ≥2 different classes of anxiety therapies.- Current or recent (past 12 months) substance use disorder.- History of seizure or epilepsy.[13][14] |

| Intervention | This compound vs. Placebo.[13] |

| Primary Endpoints | 1. Change from baseline in Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.2. Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score.[13] |

| Study Duration | Approximately 13 weeks, including screening, washout, and a 9-week double-blind treatment period.[13] |

Safety and Tolerability Profile

Across the clinical development program, this compound has been generally well-tolerated. Most treatment-emergent adverse events (TEAEs) have been mild to moderate in severity.[3][8]

Table 4: Common Treatment-Emergent Adverse Events (Reported in >2% of Patients and more than Placebo)

| Adverse Event | Population | Reference(s) |

| Decreased Appetite | Adults, Adolescents, Children | [3][11] |

| Nausea | Adults, Adolescents, Children | [11][15] |

| Headache | Adults, Adolescents | [3][4] |

| Rash | Adolescents, Children | [4][11] |

| Fatigue | Adolescents, Children | [11] |

| Upper Abdominal Pain | Adolescents, Children | [11] |

| Somnolence (Sleepiness) | Adolescents, Children | [11] |

| Insomnia | Adults | [15] |

| Diarrhea | Adults | [15] |

| Dry Mouth | Adults | [7] |

Importantly, studies suggest that this compound has a low potential for abuse and is not associated with euphoric mood or withdrawal signals upon discontinuation, distinguishing it from stimulant medications.[5][15]

Conclusion

This compound is an efficacious non-stimulant treatment for the core symptoms of ADHD in adults, adolescents, and children. Its novel triple reuptake inhibitor mechanism, which uniquely includes serotonergic activity, provides a compelling neurobiological rationale for its potential to also treat comorbid mood and anxiety symptoms. While current clinical data and comparative analyses offer indirect support for a favorable anxiety profile, the definitive evidence for its efficacy in this complex, comorbid population awaits the results of dedicated studies. The ongoing Phase 3b trial (NCT06973577) is a critical step in determining whether this compound can fulfill its promise as an integrated treatment for individuals struggling with both ADHD and anxiety, potentially offering a significant advancement in the management of these overlapping conditions.

References

- 1. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. additudemag.com [additudemag.com]

- 4. alert.psychnews.org [alert.psychnews.org]

- 5. dovepress.com [dovepress.com]

- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 7. Assessment of this compound in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.aap.org [publications.aap.org]

- 9. researchgate.net [researchgate.net]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]

- 12. hcplive.com [hcplive.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. A Trial of this compound Efficacy and Safety in Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety | Clinical Research Trial Listing [centerwatch.com]

- 15. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Centanafadine in Healthy Volunteers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine is an investigational non-stimulant medication currently under development for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] It functions as a triple monoamine reuptake inhibitor, targeting norepinephrine, dopamine, and serotonin transporters.[3][4] This document provides a comprehensive technical guide on the early-phase clinical trial results of this compound in healthy volunteers, with a focus on its pharmacokinetic profile, safety, and tolerability.

Mechanism of Action

This compound exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[3][4] In vitro studies have determined its half-maximal inhibitory concentrations (IC50) to be 6 nM for norepinephrine, 38 nM for dopamine, and 83 nM for serotonin reuptake.[3] This profile suggests a potent inhibition of norepinephrine reuptake, with approximately 6-fold and 14-fold lower activity for dopamine and serotonin reuptake, respectively.[3] In a positron emission tomography (PET) trial involving healthy male adults, this compound demonstrated occupancy of norepinephrine, dopamine, and serotonin reuptake transporters.[5] Furthermore, at clinically relevant concentrations, this compound and its primary metabolite, EB-10601, have shown no functional activity at other receptors, transporters, or ion channels in vitro.[5]

Pharmacokinetic Profile

Early-phase studies in healthy adults have characterized the pharmacokinetic profile of both immediate-release (IR) and sustained-release (SR) formulations of this compound.

Single-Dose Pharmacokinetics of this compound SR

A study evaluating a single 100 mg oral dose of this compound sustained-release (SR) was conducted in healthy adults.[6] In a separate thorough QT trial, pharmacokinetic parameters were assessed following a supratherapeutic 800 mg total daily dose of this compound SR.[5]

| Parameter | This compound | EB-10601 (Metabolite) |

| Median Tmax (hours) | 8 | 12 |

| Median Cmax (µg/mL) | 2.48 | 3.22 |

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (EB-10601) after an 800 mg Total Daily Dose of this compound SR [5]

Half-Life

The plasma half-life of this compound is formulation-dependent. The immediate-release formulation has a half-life of less than 1.5 hours, while the sustained-release formulation has a half-life of just over 4.5 hours, which allows for twice-daily administration.[7]

Safety and Tolerability

This compound has been generally well-tolerated in early-phase clinical trials involving healthy volunteers.

Phase 1 Safety Findings

The Phase 1 trial program for this compound-SR demonstrated its safety and tolerability in healthy subjects with twice-daily administration of up to 500 mg/day for 10 days.[7]

Thorough QT Study

A randomized, double-blind, placebo- and moxifloxacin-controlled crossover trial was conducted to evaluate the effect of this compound on cardiac repolarization in 30 healthy adults.[8] Participants received a supratherapeutic 800 mg total daily dose of this compound SR, placebo, and moxifloxacin 400 mg.[8]

Key findings from this study include:

-

No clinically meaningful effect on cardiac repolarization was observed.[5][8]

-

No this compound-treated participant had a QTcF increase of >30 milliseconds.[5]

-

No relevant increases in PR or QRS intervals, or heart rate were observed.[5]

-

The predicted placebo-corrected change from baseline QTc (ΔΔQTcF) at the geometric mean Cmax was -2.72 ms for this compound and -1.59 ms for its metabolite, EB-10601.[5]

-

No serious treatment-emergent adverse events or deaths were reported.[5]

Experimental Protocols

Decentralized Phase 1 Pharmacokinetic Study

This exploratory, open-label trial evaluated the feasibility of self-collection of pharmacokinetic samples.[6]

-

Participants: Healthy adults aged 18-55 years with a body mass index of 19.0-32.0 kg/m ².[6]

-

Dosing: Participants received a single 100 mg oral dose of this compound sustained-release on three separate occasions.[6]

-

Procedures: The trial included both in-clinic and at-home visits. Pharmacokinetic samples, electrocardiograms (ECGs), and vital signs were collected by clinical personnel, under staff supervision, and remotely by the participants.[6]

Thorough QT Study

This was a double-blind, placebo- and moxifloxacin-controlled, 3-period crossover trial.[8]

-

Participants: 30 healthy adults aged 18-65 years.[8]

-

Dosing: Participants received this compound sustained-release 800 mg total daily dose (supratherapeutic), placebo, and moxifloxacin 400 mg in a crossover design.[8]

-

Primary Endpoint: Placebo-corrected change from baseline QTc (ΔΔQTc), analyzed using concentration-QTc (C-QTc) analysis.[8]

-

Assessments: Electrocardiogram parameters and heart rate were assessed.[8]

References

- 1. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 5. A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of this compound on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conducting clinical trials with self-collection of pharmacokinetic samples: Experience from an exploratory, phase 1, open-label trial of this compound SR in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

In-Vitro Binding Affinities of Centanafadine for Monoamine Transporters: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in-vitro binding affinities of centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), for the key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes quantitative binding data, outlines the experimental methodologies used to determine these affinities, and provides visual representations of the underlying biological and experimental processes.

Core Data: In-Vitro Binding Affinities

This compound exhibits a distinct binding profile for the three primary monoamine transporters. Its highest affinity is for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[1] The inhibitory activity of this compound is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the transporter's activity in vitro.

The in-vitro IC₅₀ values for this compound are presented in the table below. These values highlight its potency and selectivity profile.

| Transporter | IC₅₀ (nM) |

| Norepinephrine Transporter (NET) | 6[2][3] |

| Dopamine Transporter (DAT) | 38[2][3] |

| Serotonin Transporter (SERT) | 83[2][3] |

Table 1: In-Vitro IC₅₀ values of this compound for Monoamine Transporters.

Experimental Protocols: Radioligand Binding Assay

The determination of in-vitro binding affinities for compounds like this compound is typically accomplished through competitive radioligand binding assays. This technique measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter.

I. Membrane Preparation

-

Source Material : Membranes are prepared from cells or tissues expressing the target monoamine transporters (DAT, NET, or SERT).

-

Homogenization : The source material is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[4]

-

Centrifugation : The homogenate undergoes centrifugation at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.[4]

-

Washing and Resuspension : The membrane pellet is washed and resuspended in a fresh buffer. This process is often repeated to ensure the removal of endogenous substances.

-

Storage : The final membrane preparation is aliquoted and stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.[4]

II. Competitive Binding Assay

-

Assay Setup : The assay is typically performed in a 96-well plate format.[4]

-

Incubation Mixture : Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT, or [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound (this compound).

-

Defining Non-Specific Binding : A set of wells containing a high concentration of a known, non-radiolabeled inhibitor is included to determine non-specific binding.

-

Incubation : The plates are incubated, typically for 30-60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[4][5]

-

Termination of Binding : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[4]

-

Washing : The filters are washed multiple times with an ice-cold buffer to remove any unbound radioligand.

III. Data Acquisition and Analysis

-

Scintillation Counting : The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Calculation of Specific Binding : Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

IC₅₀ Determination : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Kᵢ Calculation : The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Monoamine Transporter Signaling Pathway

The following diagram illustrates the mechanism of action of monoamine transporters in the synaptic cleft and the inhibitory effect of a reuptake inhibitor like this compound.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a typical in-vitro radioligand binding assay used to determine the binding affinity of a compound.

References

- 1. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 2. Neurotransmitter transporter occupancy following administration of this compound sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Centanafadine Phase 3 Clinical Trials in Adult ADHD: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage and administration protocols for centanafadine in Phase 3 clinical trials for the treatment of adult Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from publicly available data from various studies.

Investigational Drug Profile

-

Drug Name: this compound

-

Formulation: Sustained-Release (SR) Tablets[1]

-

Mechanism of Action: this compound is a novel serotonin-norepinephrine-dopamine triple-reuptake inhibitor[2][3]

Phase 3 Clinical Trial Design Overview

The Phase 3 clinical program for this compound in adults with ADHD typically involved randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[1][2][4] The standard duration for the double-blind treatment period was six weeks.[2][5] A long-term, 52-week open-label safety and tolerability study was also conducted.[6][7]

The trials generally consisted of four distinct periods:

-

Screening and Washout Period [1]

-

Single-Blind Placebo Run-in Period: Typically lasting one week.[1][8]

-

Double-Blind Treatment Period: Lasting for six weeks.[1]

-

Follow-up Period: Ranging from 7 to 10 days after the last dose.[1][7]

Dosage and Administration Protocol

Investigated Dosages

The Phase 3 trials primarily evaluated two total daily doses (TDD) of this compound SR:

These were compared against a matching placebo.[9] The administration was oral, with a twice-daily (BID) dosing schedule.[2][10]

Dosing and Titration Schedule

A specific titration schedule was implemented for the higher dose group to enhance tolerability:

| Total Daily Dose (TDD) | Dosing Regimen | Day 1-7 | Day 8-42 |

| 200 mg | 100 mg BID | 100 mg BID | 100 mg BID |

| 400 mg | 200 mg BID | 100 mg BID | 200 mg BID |

| Placebo | Matching Placebo BID | Placebo BID | Placebo BID |

Table 1: Dosing and Titration Schedule for 6-Week Double-Blind Treatment Period.

Subjects randomized to the 200 mg TDD group began treatment at their target dose from the first day of the double-blind period.[1][11] In contrast, subjects in the 400 mg TDD group started with a 200 mg TDD for the initial 7 days, before escalating to their target dose of 400 mg TDD on day 8 for the remainder of the study.[1][11]

For the 52-week open-label long-term safety study, all participants received a starting dose of 200 mg TDD of this compound SR from days 1 to 7, followed by a titration to 400 mg TDD on day 8.[7]

Experimental Protocols

Participant Eligibility Criteria

The trials enrolled adults between the ages of 18 and 55 with a primary diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria.[4][9][10] The diagnosis was confirmed using the Adult ADHD Clinical Diagnostic Scale (ACDS) Version 1.2.[10][12]

Key Inclusion Criteria:

-

Symptom Severity: Participants not on ADHD medication needed an Adult ADHD Investigator Symptom Rating Scale (AISRS) score of ≥ 28 at both screening and baseline. Those on medication at screening required an AISRS score of ≥ 22 at screening and ≥ 28 at baseline.[10]

-

Functional Impairment: A Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 (at least moderately ill) at baseline was required.[10][13]

Key Exclusion Criteria:

-

Presence of a current comorbid psychiatric disorder that could interfere with the trial's assessments or require prohibited medications.[10]

-

A diagnosis of "Other Specified or Unspecified Attention-Deficit/Hyperactivity Disorder" as per DSM-5.[10]

Efficacy and Safety Assessments

Primary Efficacy Endpoint:

-

The primary measure of efficacy was the change from baseline to Day 42 in the total score of the Adult ADHD Investigator Symptom Rating Scale (AISRS) .[2][4] The AISRS is an interview-based assessment of ADHD symptoms in adults.[2]

Key Secondary Efficacy Endpoint:

-

The key secondary outcome was the change from baseline to Day 42 on the Clinical Global Impression – Severity (CGI-S) scale .[2][4]

Summary of Efficacy Data from Phase 3 Trials

The following tables summarize the key efficacy findings from two pivotal Phase 3 studies.

| Study | Treatment Group | Mean Change from Baseline in AISRS Total Score at Day 42 | p-value vs. Placebo | Effect Size vs. Placebo |

| Study 1 | This compound 200 mg/day | -3.16 (LS Mean Difference) | 0.019 | -0.28 |

| This compound 400 mg/day | -2.74 (LS Mean Difference) | 0.039 | -0.24 | |

| Study 2 | This compound 200 mg/day | -4.01 (LS Mean Difference) | 0.002 | -0.37 |

| This compound 400 mg/day | -4.47 (LS Mean Difference) | 0.001 | -0.40 |

Table 2: Least-Squares Mean Difference in AISRS Total Score at Day 42.[4]

| Pooled Analysis | Treatment Group | Mean Change from Baseline in AISRS Total Score at Week 6 | p-value vs. Placebo |

| This compound 200 mg | -12.1 | 0.002 | |

| This compound 400 mg | -12.5 | 0.0009 | |

| Placebo | -8.1 | N/A |

Table 3: Mean Change in AISRS Total Score in a Pooled Analysis of Two Phase 3 Trials.[13]

Visualized Experimental Workflow and Signaling Pathway

Caption: Phase 3 Clinical Trial Workflow for this compound in Adult ADHD.

Caption: Mechanism of Action of this compound.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of this compound for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients | Discover Otsuka [otsuka-us.com]

- 3. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 4. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. additudemag.com [additudemag.com]

- 6. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. A Trial to Evaluate the Efficacy, Safety, and Tolerability of this compound Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]

- 11. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. medscape.com [medscape.com]

Application Notes & Protocols for Assessing Centanafadine Efficacy using the ADHD Investigator Symptom Rating Scale (AISRS)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the ADHD Investigator Symptom Rating Scale (AISRS) in clinical trials to assess the efficacy of centanafadine for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults.

Introduction to this compound and the AISRS

This compound is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor currently under investigation for the treatment of ADHD in adults.[1][2] The AISRS is a validated, semi-structured, clinician-administered rating scale designed to assess the symptoms of ADHD in adults.[3][4] It consists of 18 items that directly correspond to the DSM-5 criteria for ADHD, with nine items assessing inattention and nine assessing hyperactivity-impulsivity.[3][5][6] Each item is rated on a 4-point Likert scale from 0 (none) to 3 (severe), yielding a total score range of 0 to 54.[5][6] The AISRS is a reliable and effective tool for measuring the efficacy of ADHD treatments in clinical trials.[4][7]

The ADHD Investigator Symptom Rating Scale (AISRS)

The AISRS is a clinician-administered scale that uses a semi-structured interview format to evaluate the severity of ADHD symptoms.[3][8] This methodology, which includes suggested prompts for each item, is designed to improve inter-rater reliability.[3] The scale is divided into two subscales: inattention and hyperactivity-impulsivity.[4][9]

Scoring:

-

Item Score: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe.[5]

-

Subscale Scores: Sum of the 9 inattention items and the 9 hyperactivity-impulsivity items, respectively (each ranging from 0-27).[5]

Higher scores indicate greater symptom severity.[6] For a clinical diagnosis of ADHD to be considered, a rating of 2 (Moderate) or 3 (Severe) on six or more symptoms in either the inattention or hyperactivity-impulsivity category is often required.[6]

Clinical Trial Protocols for Assessing this compound Efficacy

The following protocols are based on methodologies from Phase 2 and Phase 3 clinical trials of this compound.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.[1] Key phases of the study include:

-

Screening and Washout Period (up to 28 days): Potential participants are screened against inclusion and exclusion criteria.[10] Any prohibited medications are discontinued.

-

Single-Blind Placebo Run-in (1 week): All eligible participants receive a placebo to identify and exclude placebo responders.[10]

-

Double-Blind Treatment Period (6 weeks): Participants are randomized to receive either this compound (at varying doses) or a matching placebo.[1][10]

-

Follow-up (10 days after the last dose): Safety and any adverse events are monitored.[10]

Participant Selection Criteria

Inclusion Criteria:

-

Diagnosis: Confirmed diagnosis of ADHD according to DSM-5 criteria.[10][11]

-

AISRS Score:

-

Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 at baseline.[12]

Exclusion Criteria:

-

History of non-response to two or more different classes of ADHD therapies.[10]

-

Presence of comorbid psychiatric disorders that could confound the results.[13]

-

Participants who show a ≥30% improvement on the Adult ADHD Self-report Scale (ASRS) during the screening or placebo run-in periods are excluded.[10]

Treatment and Dosing

Participants are typically randomized in a 1:1:1 ratio to one of three groups:[10]

-

This compound Sustained Release (SR) 200 mg total daily dose.

-

This compound SR 400 mg total daily dose.

-

Matching Placebo.

The 400 mg/day group often starts with a titration period, receiving 200 mg/day for the first week before increasing to the target dose.[10]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The primary measure of efficacy is the change from baseline in the AISRS total score at the end of the treatment period (e.g., Day 42).[1]

-

Secondary Efficacy Endpoints:

-

Clinical Global Impression-Severity of Illness Scale (CGI-S).[1]

-

Changes in the inattention and hyperactivity-impulsivity subscales of the AISRS.

-

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, ECGs, and laboratory results throughout the study.[13]

Data Presentation

The following tables summarize the quantitative data from pivotal Phase 3 clinical trials of this compound.

Table 1: Baseline Characteristics of Study Participants

| Characteristic | Study 1 | Study 2 |

| Number of Participants | 446 | 430 |

| Mean Age (SD) | 37.0 (10.2) | 36.4 (10.0) |

| Mean AISRS Total Score (SD) | 38.7 (6.8) | 38.7 (6.8) |

Data compiled from two separate Phase 3 studies.[1]

Table 2: Change in AISRS Total Score from Baseline at Day 42

| Treatment Group | Study 1: LS Mean Difference from Placebo (p-value) | Study 2: LS Mean Difference from Placebo (p-value) |

| This compound 200 mg/day | -3.16 (p = 0.019) | -4.01 (p = 0.002) |

| This compound 400 mg/day | -2.74 (p = 0.039) | -4.47 (p = 0.001) |

LS Mean = Least-Squares Mean. A negative value indicates a greater reduction in symptoms compared to placebo.[1]

Visualizations

Experimental Workflow

Caption: Clinical trial workflow for assessing this compound efficacy.

AISRS Assessment Logic

Caption: Logic for using AISRS in participant screening.

References

- 1. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adult ADHD Investigator Symptom Rating Scale | NIDA Data Share [datashare.nida.nih.gov]

- 4. Validation of the adult ADHD investigator symptom rating scale (AISRS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Adult ADHD Investigator Symptom Rating Scale Form for Free | Certinal [certinal.com]

- 8. Adult ADHD Rating Scales [healthline.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Sustained Release Is Efficacious in the Treatment of Adult ADHD Across Disease Severities | CNS Spectrums | Cambridge Core [cambridge.org]

- 11. tandfonline.com [tandfonline.com]

- 12. A Trial to Evaluate the Efficacy, Safety, and Tolerability of this compound Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]

- 13. 52-Week Open-Label Safety and Tolerability Trial of this compound Sustained Release in Adults With Attention Deficit Hyperactivity Disorder (ADHD) | CNS Spectrums | Cambridge Core [cambridge.org]

Designing Clinical Trials to Assess Centanafadine's Impact on Executive Function in Adolescents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) in adolescents is frequently characterized by significant deficits in executive functions—a set of higher-order cognitive processes that include planning, working memory, cognitive flexibility, and inhibitory control. Centanafadine, an investigational norepinephrine, dopamine, and serotonin reuptake inhibitor, has shown promise in treating core ADHD symptoms.[1][2][3][4] These application notes and protocols outline a proposed clinical trial design specifically focused on evaluating the efficacy of this compound in improving executive function in adolescents with ADHD.

This compound is a triple monoamine reuptake inhibitor with its highest affinity for the norepinephrine transporter, followed by dopamine and serotonin transporters.[1][5][6][7] This unique mechanism of action, affecting three key neurotransmitter systems implicated in behavioral and mood regulation, suggests a potential for broad symptom relief, including improvements in executive functioning.[1][8] Recent Phase 3 clinical trials in adolescents (ages 13-17) have demonstrated that this compound at a dose of 328.8 mg once daily resulted in statistically significant and clinically meaningful reductions in ADHD symptoms as measured by the ADHD Rating Scale-5 (ADHD-RS-5).[1][2] While these trials establish its efficacy on general ADHD symptoms, a focused investigation into its effects on the specific domains of executive function is a critical next step.

Experimental Protocols

Study Design

A randomized, double-blind, placebo-controlled, parallel-group, multicenter study is proposed.

-

Participants: 450 adolescents (aged 13-17 years, inclusive) with a primary diagnosis of ADHD.

-

Treatment Arms:

-

This compound (328.8 mg, once daily)

-

Placebo (once daily)

-

-

Duration: 6 weeks of treatment, with assessments at baseline, week 1, week 3, and week 6.

Participant Selection Criteria

Inclusion Criteria:

-

Male or female, aged 13 to 17 years (inclusive) at the time of informed consent/assent.

-

Primary diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured diagnostic interview (e.g., MINI-KID).[9]

-

ADHD Rating Scale-5 (ADHD-RS-5) total score of ≥ 28 at baseline.[9]

-

Clinical Global Impression-Severity (CGI-S) score for ADHD of ≥ 4 at baseline.[9]

-

Demonstrated deficits in executive function as indicated by a score of ≥ 60 on the Behavior Rating Inventory of Executive Function (BRIEF) Global Executive Composite (GEC) T-score.[10]

-

Body weight ≥ 13 kg.[9]

-

Voluntary written informed consent from a legally authorized representative and assent from the participant.

Exclusion Criteria:

-

Comorbid psychiatric diagnoses that are the primary focus of treatment, including severe anxiety disorders, major depressive disorder with a current major depressive episode, bipolar disorder, psychosis, or conduct disorder severe enough to interfere with trial participation.[9]

-

History of a tic disorder.[11]

-

Significant risk of suicide.[9]

-

Pregnancy or breastfeeding.[9]

-

Use of other psychotropic medications that may interact with this compound.[11]

-

Known hypersensitivity to this compound or its components.

Assessments

Primary Efficacy Endpoint:

-

Change from baseline to week 6 in the Behavior Rating Inventory of Executive Function (BRIEF), Parent Form, Global Executive Composite (GEC) T-score. The BRIEF is a well-validated rating scale that assesses executive functions in everyday situations.[10]

Secondary Efficacy Endpoints:

-

Neuropsychological Tests: A battery of performance-based tests will be administered to provide objective measures of specific executive functions.[12][13][14]

-

Wisconsin Card Sorting Test (WCST): To assess cognitive flexibility and set-shifting.[13]

-

Tower of London Test: To evaluate planning and problem-solving abilities.[13]

-

Stroop Color-Word Test: To measure inhibitory control and selective attention.[13]

-

Digit Span Backwards (from WISC-V): To assess verbal working memory.[15]

-

-

ADHD Rating Scale-5 (ADHD-RS-5): To measure changes in core ADHD symptoms.[2]

-

Clinical Global Impression-Improvement (CGI-I): To provide a global assessment of clinical improvement.

Safety and Tolerability Assessments:

-

Monitoring of treatment-emergent adverse events (TEAEs) at each visit. Common TEAEs for this compound include decreased appetite, nausea, headache, and rash.[2]

-

Vital signs (blood pressure, heart rate), height, and weight measurements.

-

Electrocardiograms (ECGs) at screening and end of study.

-

Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of study.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be collected in this clinical trial.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | This compound (n=225) | Placebo (n=225) | Total (N=450) |

| Age (mean, SD) | |||

| Gender (n, %) | |||

| ADHD Subtype (n, %) | |||

| ADHD-RS-5 Total Score (mean, SD) | |||

| BRIEF GEC T-score (mean, SD) | |||

| WCST Perseverative Errors (mean, SD) | |||

| Tower of London Total Moves (mean, SD) | |||

| Stroop Color-Word Interference (mean, SD) | |||

| Digit Span Backwards (mean, SD) |

Table 2: Primary and Secondary Efficacy Outcomes at Week 6

| Outcome Measure | This compound (n=225) | Placebo (n=225) | p-value |

| Primary Outcome | |||

| Change in BRIEF GEC T-score (mean, SE) | |||

| Secondary Outcomes | |||

| Change in ADHD-RS-5 Total Score (mean, SE) | |||

| CGI-I Responders (n, %) | |||

| Change in WCST Perseverative Errors (mean, SE) | |||

| Change in Tower of London Total Moves (mean, SE) | |||

| Change in Stroop Color-Word Interference (mean, SE) | |||

| Change in Digit Span Backwards (mean, SE) |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | This compound (n=225) | Placebo (n=225) |

| Any TEAE (n, %) | ||

| Decreased Appetite (n, %) | ||

| Nausea (n, %) | ||

| Headache (n, %) | ||

| Rash (n, %) | ||

| Somnolence (n, %) | ||

| Serious TEAEs (n, %) |

Visualizations

Caption: Proposed mechanism of this compound's action on executive function.

Caption: Clinical trial workflow for assessing this compound's impact.

References

- 1. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 2. This compound for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Otsuka Pharma reports positive results from two pivotal phase 3 trials of this compound to treat adolescents and children with ADHD [clival.com]

- 4. additudemag.com [additudemag.com]

- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 6. dovepress.com [dovepress.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Trial of this compound Long-term Safety in Children and Adolescents With Attention-deficit/Hyperactivity Disorder (ADHD) [ctv.veeva.com]

- 10. simplypsychology.org [simplypsychology.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Assessment of executive function in ADHD adolescents: contribution of performance tests and rating scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mentalhealth.com [mentalhealth.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

Best practices for patient recruitment in clinical trials of novel ADHD treatments like centanafadine

A comprehensive guide for researchers, scientists, and drug development professionals on best practices for recruiting and retaining patients in clinical trials for novel Attention-Deficit/Hyperactivity Disorder (ADHD) treatments, with a special focus on centanafadine.

These application notes and protocols provide a framework for optimizing patient recruitment for clinical trials of new ADHD therapies. By implementing these best practices, researchers can enhance enrollment rates, improve patient retention, and increase the overall efficiency and success of their clinical trials.

Best Practices for Patient Recruitment

Successful patient recruitment in ADHD clinical trials hinges on a multi-faceted approach that is patient-centric, leverages digital outreach, and addresses the unique challenges of this patient population.

1.1. Digital and Direct-to-Patient (DTP) Strategies:

Traditional recruitment methods are often insufficient for reaching the diverse ADHD population. Direct-to-patient digital strategies have proven highly effective. Many individuals with ADHD, particularly teens and adults, turn to online resources to research their symptoms, making online platforms a prime channel for recruitment.

-

Social Media Campaigns: Targeted advertising on social media platforms can effectively reach potential participants.

-

Online Health Communities and Forums: Engaging with existing online ADHD communities can build trust and disseminate information about clinical trials.

-

Search Engine Optimization (SEO): Optimizing trial websites and landing pages for relevant keywords can attract individuals actively seeking information about ADHD treatments.

1.2. Patient-Centric Trial Design and Communication:

A patient-centric approach is crucial for both recruitment and retention. This involves designing trials that minimize patient burden and communicating transparently and effectively.

-

Clear and Accessible Information: All trial-related materials should be easy to understand, avoiding overly technical jargon.

-

Flexible Visit Schedules: Offering flexible scheduling options can accommodate the challenges individuals with ADHD may face with time management and organization.

-

Remote and Decentralized Trial Components: Incorporating telehealth visits and remote data collection can significantly reduce the burden on participants.

1.3. Addressing Stigma and Diversity:

Stigma surrounding mental health conditions and a lack of diversity in clinical trials are significant barriers to recruitment in ADHD research.

-

Culturally Sensitive Outreach: Tailoring recruitment materials and strategies to different cultural and ethnic groups is essential.

-

Partnerships with Community Organizations and Patient Advocacy Groups: Collaborating with trusted community leaders and advocacy groups can help build rapport and disseminate information within diverse populations.

-

Diverse Study Staff: A diverse research team can help create a more welcoming and inclusive environment for participants from various backgrounds.

1.4. Collaboration with Healthcare Providers:

Healthcare providers are a key source of patient referrals.

-

Educate Clinicians: Provide clear and concise information about the clinical trial to psychiatrists, neurologists, pediatricians, and general practitioners.

-

Streamline the Referral Process: Make it easy for healthcare providers to refer potentially eligible patients to the study.

Data Presentation: Quantitative Analysis of Recruitment Strategies

The following tables summarize key quantitative data related to patient recruitment in clinical trials. While specific data for novel ADHD treatments like this compound are emerging, these figures provide a general overview of recruitment metrics.

Table 1: Comparison of Patient Recruitment Strategies

| Recruitment Strategy | Reported Success Rate/Reach | Average Cost per Patient Recruited (General Clinical Trials) | Key Considerations for ADHD Trials |

| Direct-to-Patient Digital Advertising | High reach to targeted demographics | Varies significantly based on platform and campaign | Highly effective for reaching undiagnosed or self-researching individuals with ADHD. |

| Physician Referrals | Moderate to High | Can be cost-effective if integrated into existing clinical workflows | Requires strong engagement and education of healthcare providers about the novel treatment. |

| Patient Advocacy Group Collaboration | Moderate reach, high engagement | Lower direct cost, often involves partnership building | Builds trust and credibility within the ADHD community. |

| Traditional Media (Print, Radio) | Lower reach for younger demographics | Can be expensive | May be less effective for reaching younger adults and adolescents with ADHD. |

Table 2: Demographic Characteristics of Patients in ADHD Clinical Trials

| Demographic | Adult ADHD Trials | Pediatric/Adolescent ADHD Trials |

| Mean Age | 35.2 - 37.9 years | Varies by study cohort (e.g., 10-15, 13-17 years) |

| Gender Distribution | ~57-66% Female | Higher proportion of males in many studies. |

| Race/Ethnicity | Predominantly White/Caucasian in many US-based trials. | Efforts to increase diversity are ongoing and crucial. |

| Common Comorbidities | Anxiety, Mood Disorders, Substance Use Disorder | Oppositional Defiant Disorder, Anxiety Disorders, Learning Disabilities |

Experimental Protocols

3.1. Protocol for Patient Screening

This protocol outlines the steps for screening potential participants for a clinical trial of a novel ADHD treatment like this compound.

Objective: To identify individuals who meet the preliminary inclusion and exclusion criteria for the clinical trial.

Personnel: Clinical Research Coordinator (CRC), Research Assistant.

Materials:

-

Institutional Review Board (IRB)-approved pre-screening questionnaire (online or paper-based).

-

Telephone screening script.

-

Patient information leaflet.

Procedure:

-

Initial Contact: Potential participants express interest through various recruitment channels (e.g., online form, phone call).

-

Pre-Screening Questionnaire:

-

Administer the IRB-approved pre-screening questionnaire to gather basic demographic information and self-reported ADHD symptoms.

-

The questionnaire should include key inclusion/exclusion criteria in simple language.

-

-

Telephone Screening:

-

A CRC or trained research assistant contacts potentially eligible individuals.

-

Follow the telephone screening script to:

-

Confirm the information provided in the pre-screening questionnaire.

-

Briefly explain the purpose of the study and what participation involves.

-

Ask more detailed questions about their ADHD symptoms, treatment history, and any potential exclusionary conditions.

-

Answer any initial questions the potential participant may have.

-

-

-

Eligibility Determination for Full Screening Visit:

-

Based on the pre-screening and telephone screening, the CRC determines if the individual is likely to be eligible for the study.

-

If likely eligible, schedule an in-person or virtual screening visit.

-

If not eligible, thank the individual for their interest and, if applicable and with their consent, ask if they would like to be contacted for future studies.

-

-

Documentation: Meticulously document all screening activities and outcomes in the patient screening log.

3.2. Protocol for ADHD Diagnosis and Baseline Assessment

This protocol details the comprehensive diagnostic and baseline assessment to confirm ADHD diagnosis and establish baseline symptom severity.

Objective: To confirm a diagnosis of ADHD according to DSM-5 criteria and to collect baseline data on symptom severity and overall functioning.

Personnel: Qualified Clinician (Psychiatrist, Neurologist, or Clinical Psychologist), Clinical Research Coordinator.

Materials:

-

Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5) criteria for ADHD.

-

Structured or semi-structured diagnostic interview (e.g., Adult ADHD Clinical Diagnostic Scale (ACDS), Diagnostic Interview for ADHD in Adults (DIVA)).

-

ADHD symptom rating scales (e.g., ADHD Rating Scale-5 (ADHD-RS-5) for children/adolescents, Adult ADHD Investigator Symptom Rating Scale (AISRS) for adults).

-

Clinical Global Impression-Severity (CGI-S) scale.

-

Informed Consent Form.

-

Medical history and physical examination forms.

-

Laboratory testing supplies (as per protocol).

Procedure:

-

Informed Consent: The investigator or qualified designee obtains written informed consent from the participant (and parental consent/child assent for minors) before any study-specific procedures are performed.

-

Comprehensive Clinical Interview:

-

A qualified clinician conducts a thorough diagnostic interview with the participant (and a parent/guardian for minors).

-

The interview should cover:

-

Current ADHD symptoms and their impact on functioning in various settings (home, school, work, social).

-

History of ADHD symptoms in childhood (onset before age 12).

-

Developmental, medical, psychiatric, and family history.

-

Review of current medications and past treatments for ADHD.

-

-

-

DSM-5 Diagnosis Confirmation: The clinician confirms that the participant meets the DSM-5 criteria for ADHD.

-

Administration of Rating Scales:

-

The clinician or trained CRC administers the protocol-specified ADHD rating scales to quantify symptom severity (e.g., AISRS, ADHD-RS-5).

-

The clinician completes the CGI-S to assess the overall severity of the participant's condition.

-

-

Medical Evaluation:

-

A physician conducts a physical examination and reviews the participant's medical history to rule out any medical conditions that could mimic ADHD or be a contraindication for the investigational product.

-

Collect vital signs and perform any protocol-required laboratory tests (e.g., blood count, liver function tests).

-

-

Inclusion/Exclusion Criteria Verification: The investigator reviews all collected data to confirm that the participant meets all inclusion criteria and none of the exclusion criteria.

-

Randomization: If all criteria are met, the participant is randomized into the study according to the protocol.

-

Documentation: All diagnostic and baseline assessment data are meticulously recorded in the participant's source documents and the electronic data capture (EDC) system.

Mandatory Visualizations

Signaling Pathway of this compound